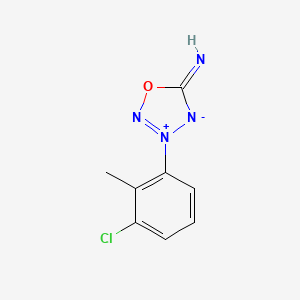
5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride
描述
5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride, commonly known as ACT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACT is a heterocyclic compound that contains a triazole ring and a quaternary ammonium group, making it a unique and versatile molecule. In
作用机制
The mechanism of action of ACT is not yet fully understood. However, studies have shown that ACT can inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. This inhibition leads to the accumulation of acetylcholine and carbon dioxide in the body, which can have various physiological effects.
生化和生理效应
ACT has been shown to have various biochemical and physiological effects. Studies have shown that ACT can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. ACT has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using ACT in lab experiments is its potent anti-cancer properties. ACT has been shown to be effective against various types of cancer cells, making it a valuable tool for cancer research. Additionally, ACT can cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
However, there are also some limitations to using ACT in lab experiments. One of the main limitations is its toxicity. Studies have shown that ACT can be toxic to healthy cells, which can limit its use in certain experiments. Additionally, the mechanism of action of ACT is not yet fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of ACT. One potential direction is to explore the use of ACT in combination with other anti-cancer drugs. Studies have shown that combining ACT with other drugs can enhance its anti-cancer properties and reduce its toxicity.
Another potential direction is to explore the use of ACT in the treatment of neurological disorders. Further research is needed to understand the mechanism of action of ACT in the brain and to determine its potential efficacy in treating neurological disorders.
Conclusion:
In conclusion, 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACT has been extensively studied for its potential applications in cancer research and the treatment of neurological disorders. While there are some limitations to using ACT in lab experiments, its potent anti-cancer properties and ability to cross the blood-brain barrier make it a valuable tool for scientific research. Future research directions include exploring the use of ACT in combination with other drugs and the treatment of neurological disorders.
科学研究应用
ACT has been extensively studied for its potential applications in scientific research. One of the most significant applications of ACT is in the field of cancer research. Studies have shown that ACT has potent anti-cancer properties and can inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells.
ACT has also been studied for its potential applications in the treatment of neurological disorders. Research has shown that ACT can cross the blood-brain barrier and bind to acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. This makes ACT a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLLLQVHFKPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439255 | |
| Record name | 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride | |
CAS RN |
144575-27-9 | |
| Record name | 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)

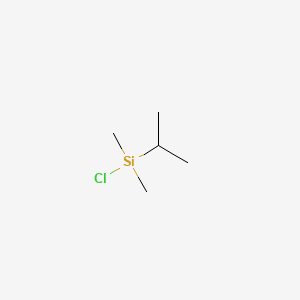

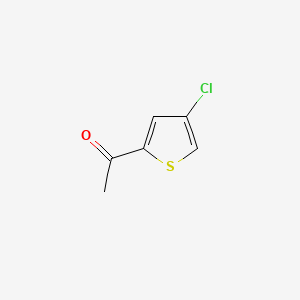
![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)

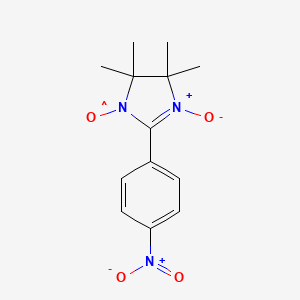
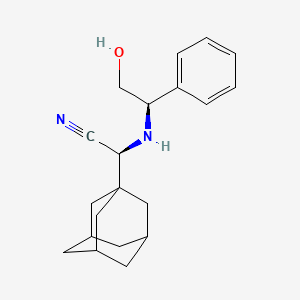
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)


